molecular formula C7H13BrN2O B2788673 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide CAS No. 2197062-92-1

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide

Cat. No.: B2788673
CAS No.: 2197062-92-1
M. Wt: 221.098
InChI Key: WUJIFFRXBXWLRV-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-azabicyclo[221]heptane-4-carboxamide hydrobromide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts such as palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow technology to ensure efficient and scalable synthesis. This method allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azabicyclo compounds and their derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrogen atom in the bicyclic structure plays a crucial role in binding to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 1-Azabicyclo[2.2.1]heptane-4-carboxamide hydrobromide is unique due to its specific ring structure and the presence of a carboxamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptane-4-carboxamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.BrH/c8-6(10)7-1-3-9(5-7)4-2-7;/h1-5H2,(H2,8,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJIFFRXBXWLRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)C(=O)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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